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Compound of Interest

Compound Name: (Rac)-3-Hydroxyphenylglycine

Cat. No.: B1662544 Get Quote

An examination of the synthesis, molecular interactions, and therapeutic potential of a key

metabotropic glutamate receptor agonist.

Abstract
3-Hydroxyphenylglycine, particularly its (S)-enantiomer, is a notable non-proteinogenic amino

acid that has garnered significant attention within the fields of neuroscience and medicinal

chemistry. Its importance stems from its activity as a selective agonist for group I metabotropic

glutamate receptors (mGluRs), which are pivotal in modulating synaptic plasticity and neuronal

excitability. This technical guide provides a comprehensive overview of the discovery, history,

synthesis, and biological activity of 3-hydroxyphenylglycine, with a focus on its application as a

research tool and its potential as a lead compound in drug development.

Introduction: Discovery and Historical Context
The exploration of phenylglycine derivatives as pharmacologically active agents has been a

continuous effort in medicinal chemistry. While the precise first synthesis of 3-

hydroxyphenylglycine is not prominently documented in readily available historical records, its

significance emerged with the growing understanding of the physiological roles of metabotropic

glutamate receptors in the late 20th century. The development of selective agonists and

antagonists for these receptors became a critical endeavor for elucidating their function.
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Phenylglycine derivatives were identified as a promising class of compounds for this

purpose[1].

The focus on specific isomers, such as 3-hydroxyphenylglycine, and ultimately its enantiomers,

was driven by the need for more selective pharmacological tools to differentiate between the

various mGluR subtypes. The discovery that the (S)-enantiomer of 3-hydroxyphenylglycine is a

potent agonist at group I mGluRs marked a significant step in this direction, enabling more

precise investigations into the roles of mGluR1 and mGluR5[2][3]. While its dihydroxylated

analog, (S)-3,5-dihydroxyphenylglycine (DHPG), was later developed and found to be a more

potent and widely used group I mGluR agonist, the study of 3-hydroxyphenylglycine laid

important groundwork in understanding the structure-activity relationships of phenylglycine-

based mGluR ligands[4][5].

Physicochemical Properties
A summary of the key physicochemical properties of (S)-3-Hydroxyphenylglycine is presented

in the table below.

Property Value Reference

Molecular Formula C₈H₉NO₃ [3]

Molecular Weight 167.16 g/mol [3]

CAS Number 71301-82-1 [3]

Appearance White to off-white powder

Solubility Soluble in water (up to 50 mM) [3]

Purity ≥99% [3]

Synthesis of (S)-3-Hydroxyphenylglycine
The synthesis of enantiomerically pure (S)-3-hydroxyphenylglycine is crucial for its use as a

selective pharmacological tool. While various methods for the synthesis of phenylglycine

derivatives exist, enantioselective approaches are necessary to isolate the biologically active

(S)-isomer.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://pubmed.ncbi.nlm.nih.gov/7992387/
https://www.medchemexpress.com/s-3-hydroxyphenylglycine.html
https://www.rndsystems.com/products/s-3-hydroxyphenylglycine_0326
https://pubmed.ncbi.nlm.nih.gov/1362358/
https://pubmed.ncbi.nlm.nih.gov/12070529/
https://www.rndsystems.com/products/s-3-hydroxyphenylglycine_0326
https://www.rndsystems.com/products/s-3-hydroxyphenylglycine_0326
https://www.rndsystems.com/products/s-3-hydroxyphenylglycine_0326
https://www.rndsystems.com/products/s-3-hydroxyphenylglycine_0326
https://www.rndsystems.com/products/s-3-hydroxyphenylglycine_0326
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662544?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


General Synthetic Strategies
Historically, the synthesis of p-hydroxyphenylglycine, a related compound, has been

approached through several methods, including the Strecker synthesis and the Bucherer-Bergs

reaction, often followed by resolution of the racemic mixture[6]. These classical methods,

however, can be inefficient and may require the use of toxic reagents.

Modern approaches to the synthesis of hydroxyphenylglycines often involve more

stereoselective methods. One common strategy involves the asymmetric catalytic

hydrogenation of a suitable precursor. Another approach is the enzymatic resolution of a

racemic mixture of a phenylglycine derivative.

Detailed Experimental Protocol: Asymmetric Synthesis
(Hypothetical)
While a specific, detailed protocol for the enantioselective synthesis of (S)-3-

hydroxyphenylglycine is not readily available in the searched literature, a plausible synthetic

route can be constructed based on established methods for similar compounds. The following

is a representative, hypothetical protocol for the asymmetric synthesis of (S)-3-

hydroxyphenylglycine.

Scheme 1: Hypothetical Asymmetric Synthesis of (S)-3-Hydroxyphenylglycine

Step 1: Synthesis of Precursor

Step 2: Asymmetric Hydrogenation Step 3: Deprotection

3-Hydroxybenzaldehyde Condensation

N-Boc-glycine_ethyl_ester

Dehydroamino_acid_ester H2, Chiral Rhodium Catalyst Protected (S)-3-HPG Ethyl Ester Acidic Hydrolysis S-3-Hydroxyphenylglycine

Click to download full resolution via product page

Caption: Hypothetical workflow for the asymmetric synthesis of (S)-3-Hydroxyphenylglycine.
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Materials:

3-Hydroxybenzaldehyde

N-(tert-Butoxycarbonyl)glycine ethyl ester

Base (e.g., sodium ethoxide)

Chiral rhodium catalyst (e.g., Rh(COD)₂(BF₄) with a chiral phosphine ligand like (R)-BINAP)

Hydrogen gas

Anhydrous solvent (e.g., methanol or ethanol)

Hydrochloric acid

Ethyl acetate

Brine

Anhydrous sodium sulfate

Silica gel for column chromatography

Procedure:

Synthesis of the dehydroamino acid precursor: In a round-bottom flask, dissolve 3-

hydroxybenzaldehyde and N-(tert-butoxycarbonyl)glycine ethyl ester in an anhydrous

solvent. Add a base and stir the reaction mixture at room temperature until the condensation

is complete (monitored by TLC). Quench the reaction, extract the product with ethyl acetate,

wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography

to yield the dehydroamino acid ester.

Asymmetric Hydrogenation: In a high-pressure reactor, dissolve the dehydroamino acid ester

and the chiral rhodium catalyst in an anhydrous solvent. Purge the reactor with hydrogen gas

and then pressurize to the desired pressure. Stir the reaction at room temperature until the

starting material is consumed (monitored by TLC or HPLC).
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Deprotection: Carefully release the hydrogen pressure and concentrate the reaction mixture

under reduced pressure. Dissolve the crude product in a suitable solvent and add

hydrochloric acid. Heat the mixture to reflux to effect both the hydrolysis of the ester and the

removal of the Boc protecting group.

Purification: Cool the reaction mixture and adjust the pH to the isoelectric point of 3-

hydroxyphenylglycine to precipitate the product. Filter the solid, wash with cold water, and

dry under vacuum to obtain (S)-3-hydroxyphenylglycine. The enantiomeric excess can be

determined by chiral HPLC.

Biological Activity and Mechanism of Action
(S)-3-Hydroxyphenylglycine is a selective agonist for group I metabotropic glutamate receptors,

which include mGluR1 and mGluR5. These receptors are G-protein coupled receptors

(GPCRs) that play a crucial role in modulating synaptic transmission and neuronal excitability

throughout the central nervous system.

Quantitative Agonist Profile
The agonist activity of (S)-3-hydroxyphenylglycine at group I mGluRs has been characterized in

various studies. Although a precise EC50 value for (S)-3-hydroxyphenylglycine at mGluR1 and

mGluR5 is not consistently reported across the literature, it is established as a potent agonist

for mGluR1[2]. For comparison, the related compound (R,S)-4-carboxy-3-hydroxyphenylglycine

acts as an agonist at mGluR2 with an EC50 of 48 ± 5 µM, while (R)-3-hydroxyphenylglycine is

also an agonist at mGluR2 with an EC50 of 451 ± 93 µM[7]. The dihydroxylated analog,

(S)-3,5-DHPG, exhibits Ki values of 0.9 µM and 3.9 µM for mGluR1a and mGluR5a,

respectively[8].
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Compound
Receptor
Subtype

Activity
Potency (EC₅₀
or Kᵢ)

Reference

(S)-3-

Hydroxyphenylgl

ycine

mGluR1 Agonist

Potent (specific

value not

consistently

reported)

[2]

(S)-3-

Hydroxyphenylgl

ycine

mGluR5 Agonist

(Specific value

not consistently

reported)

(R)-3-

Hydroxyphenylgl

ycine

mGluR2 Agonist 451 ± 93 µM [7]

(S)-3,5-DHPG mGluR1a Agonist Kᵢ = 0.9 µM [8]

(S)-3,5-DHPG mGluR5a Agonist Kᵢ = 3.9 µM [8]

Signaling Pathway
Group I mGluRs are coupled to the Gq/G11 family of G-proteins. Upon activation by an agonist

such as (S)-3-hydroxyphenylglycine, the G-protein activates phospholipase C (PLC). PLC then

hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol

1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum,

leading to the release of intracellular calcium stores. The increase in intracellular calcium, along

with DAG, activates protein kinase C (PKC). These signaling events can lead to a variety of

downstream effects, including the modulation of ion channels, gene expression, and protein

synthesis, ultimately influencing neuronal excitability and synaptic plasticity.
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Caption: Signaling pathway of group I metabotropic glutamate receptors activated by (S)-3-

Hydroxyphenylglycine.

Applications in Research and Drug Development
As a selective agonist for group I mGluRs, (S)-3-hydroxyphenylglycine is a valuable tool for

researchers investigating the roles of these receptors in various physiological and pathological

processes. Its use has contributed to the understanding of synaptic plasticity, learning and

memory, and the pathophysiology of neurological and psychiatric disorders.

While more potent and selective compounds have since been developed, the foundational

research involving 3-hydroxyphenylglycine and its analogs has paved the way for the

development of novel therapeutic agents targeting group I mGluRs for conditions such as

anxiety, depression, and neurodegenerative diseases.

Conclusion
3-Hydroxyphenylglycine, particularly its (S)-enantiomer, holds a significant place in the study of

metabotropic glutamate receptors. Its discovery and characterization as a group I mGluR

agonist have provided researchers with a crucial tool to unravel the complex signaling

pathways governed by these receptors. While challenges remain in fully elucidating its

historical origins and developing optimized synthetic protocols, its contribution to neuroscience

and drug discovery is undeniable. Future research may continue to build upon the foundational

knowledge gained from studying this important molecule to develop novel therapeutics for a

range of neurological and psychiatric disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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